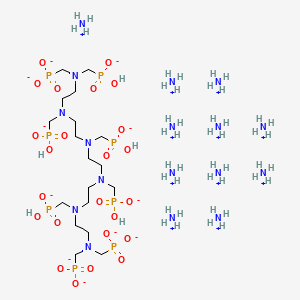
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートは、その独特の構造と特性で知られている複雑な化学化合物です。この化合物は、複数のホスホネート基とヘキサアザオクタデカン骨格を特徴とし、さまざまな科学分野で関心の的となっています。
準備方法
合成経路と反応条件
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートの合成は、通常、複数段階の反応を伴います。このプロセスは、ヘキサアザオクタデカン骨格の調製から始まり、次にホスホナトメチル基が導入されます。反応条件は、多くの場合、所望の生成物が得られるように、制御された温度、特定のpHレベル、および触媒の使用を必要とします。
工業生産方法
この化合物の工業生産には、自動反応器を使用した大規模合成が関与する場合があります。このプロセスは、収量と純度が最適化されており、厳格な品質管理対策が講じられています。高度な分析技術の使用により、最終製品が要求される仕様を満たしていることが保証されます。
化学反応の分析
反応の種類
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートは、以下を含むさまざまな化学反応を起こすことができます。
酸化: 化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。
還元: 還元反応は、ホスホネート基を修飾し、異なる化学種をもたらす可能性があります。
置換: 化合物は、置換反応に参加することができ、その官能基の1つ以上が他の基で置換されます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。温度、溶媒、pHなどの反応条件は、所望の結果を得るために慎重に制御されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりホスホネートオキサイドが生成され、還元によりホスホネートエステルが生成される可能性があります。置換反応により、異なる官能基を持つ幅広い誘導体が生成される可能性があります。
科学研究への応用
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートは、いくつかの科学研究への応用を持っています。
化学: 化合物は、配位化学でリガンドとして使用され、さまざまな金属イオンと錯体を形成します。
生物学: 生物系で金属イオンに結合するキレート剤としての可能性について研究されています。
医学: 研究では、治療剤の安定性とバイオアベイラビリティを高めることができる薬物送達システムでの使用が調査されています。
産業: 化合物は、触媒やポリマーを含む高度な材料の開発に利用されています。
科学的研究の応用
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: It is studied for its potential as a chelating agent, binding to metal ions in biological systems.
Medicine: Research explores its use in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Industry: The compound is utilized in the development of advanced materials, including catalysts and polymers.
作用機序
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートの作用機序は、金属イオンや他の分子と相互作用する能力に関与しています。ホスホネート基は金属イオンと強い結合を形成でき、ヘキサアザオクタデカン骨格は構造的安定性を提供します。この相互作用は、触媒や薬物送達に関与するものを含む、さまざまな分子経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
- ヘキサデカカリウム(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネート
- (3S,6S)-6-[(2R,5R,8R,11R,14R,17R,20S)-20-アミノ-2,5,8,11,14,17-ヘキサキス[(4-ヒドロキシフェニル)メチル]-4,7,10,13,16,19-ヘキサオキソ-21-フェニルヘンコサナミド]-3-{[(2S)-1-カルボキシ-3 …
独自性
十一アンモニウム五水素(2,5,8,11,14,17-ヘキサキス(ホスホナトメチル)-2,5,8,11,14,17-ヘキサアザオクタデカン-1,18-ジイル)ビスホスホネートは、ホスホネート基とヘキサアザオクタデカン骨格の特定の配置により、ユニークです。この構造は、異なる化学的特性と反応性を提供し、さまざまな用途で貴重なものになります。
類似化合物との比較
Similar Compounds
- Hexadecakalium (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate
- (3S,6S)-6-[(2R,5R,8R,11R,14R,17R,20S)-20-amino-2,5,8,11,14,17-hexakis[(4-hydroxyphenyl)methyl]-4,7,10,13,16,19-hexaoxo-21-phenylhenicosanamido]-3-{[(2S)-1-carboxy-3 …
Uniqueness
Undecaammonium pentahydrogen (2,5,8,11,14,17-hexakis(phosphonatomethyl)-2,5,8,11,14,17-hexaazaoctadecane-1,18-diyl)bisphosphonate is unique due to its specific arrangement of phosphonate groups and the hexaazaoctadecane backbone. This structure provides distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
93858-93-6 |
|---|---|
分子式 |
C18H85N17O24P8 |
分子量 |
1171.8 g/mol |
IUPAC名 |
undecaazanium;[2-[2-[2-[2-[2-[bis(phosphonatomethyl)amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C18H52N6O24P8.11H3N/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);11*1H3 |
InChIキー |
QWORIGZVLUNZDN-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-])N(CCN(CCN(CP(=O)(O)[O-])CP(=O)([O-])[O-])CP(=O)(O)[O-])CP(=O)(O)[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


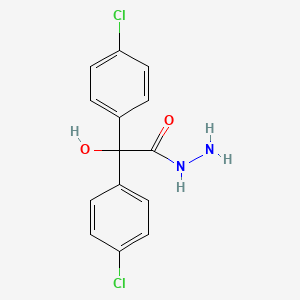

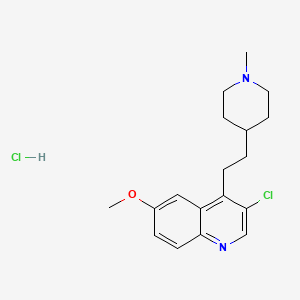

![Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B12736155.png)
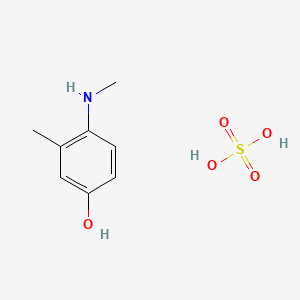
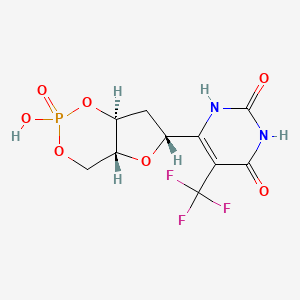
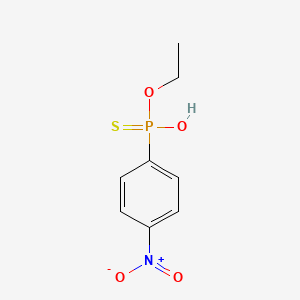
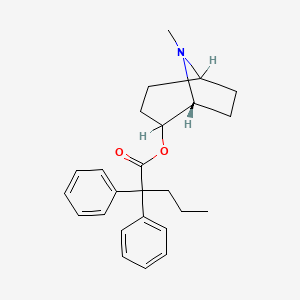
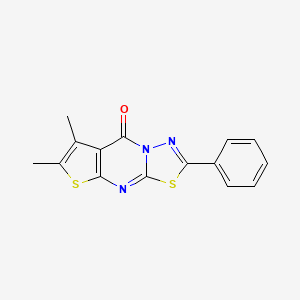

![2-[3-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]phenoxy]-N,N-dimethylethanamine;hydrochloride](/img/structure/B12736195.png)


